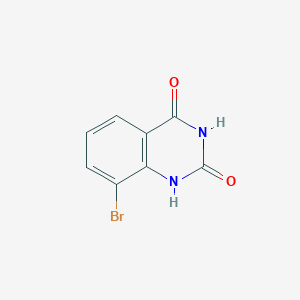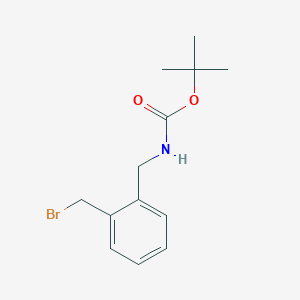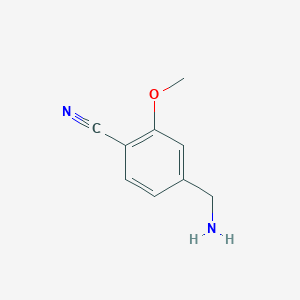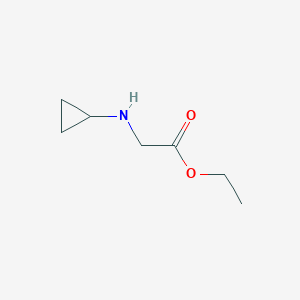
3-溴-2,6-二氟苯酚
概述
描述
3-Bromo-2,6-difluorophenol is an organic compound with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol . It is a brominated and fluorinated derivative of phenol, characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is used in various research areas, including biomedical research, organic synthesis, and material science.
科学研究应用
3-Bromo-2,6-difluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
作用机制
Target of Action
It’s known that this compound is used for research purposes , suggesting that it may interact with various biological targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be between 1.79 and 3.27 , which can influence its distribution and bioavailability.
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 3-Bromo-2,6-difluorophenol can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . The compound should be stored in a well-ventilated place with the container kept tightly closed .
生化分析
Biochemical Properties
3-Bromo-2,6-difluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-Bromo-2,6-difluorophenol and these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites.
Molecular Mechanism
At the molecular level, 3-Bromo-2,6-difluorophenol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can result in conformational changes in the enzyme structure, leading to reduced catalytic efficiency. Additionally, 3-Bromo-2,6-difluorophenol can interact with transcription factors and other regulatory proteins, thereby influencing gene expression and cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-2,6-difluorophenol in laboratory settings are important factors that influence its temporal effects on cellular function . Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical properties. Long-term exposure to 3-Bromo-2,6-difluorophenol in in vitro or in vivo studies has been shown to result in cumulative effects on cellular metabolism and function, including alterations in energy production and oxidative stress levels.
Dosage Effects in Animal Models
The effects of 3-Bromo-2,6-difluorophenol vary with different dosages in animal models . At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, high doses of 3-Bromo-2,6-difluorophenol have been associated with liver and kidney damage in animal studies, indicating a threshold effect for toxicity. It is important to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-Bromo-2,6-difluorophenol is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 3-Bromo-2,6-difluorophenol, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of this compound with metabolic enzymes can affect the overall metabolic flux and the levels of key metabolites, thereby influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-Bromo-2,6-difluorophenol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, 3-Bromo-2,6-difluorophenol can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Bromo-2,6-difluorophenol is influenced by its chemical properties and interactions with cellular components . This compound can be localized to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus, where it can exert its biochemical effects. The targeting of 3-Bromo-2,6-difluorophenol to specific subcellular compartments may be mediated by post-translational modifications or the presence of targeting signals that direct its transport within the cell.
准备方法
3-Bromo-2,6-difluorophenol can be synthesized through several methods. One common synthetic route involves the bromination and fluorination of phenol derivatives. For instance, 3-bromo-2,6-difluorophenol can be prepared by reacting 3-bromo-2,6-difluoroaniline with appropriate reagents under controlled conditions . Industrial production methods often involve multi-step synthesis processes, including halogenation and subsequent purification steps to achieve high purity .
化学反应分析
3-Bromo-2,6-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
3-Bromo-2,6-difluorophenol can be compared with other similar compounds, such as:
2,6-Difluorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-fluorophenol: Contains only one fluorine atom, which affects its chemical properties and reactivity.
4-Bromo-2,3-difluorophenol: Has a different substitution pattern, leading to variations in its chemical behavior.
These comparisons highlight the unique reactivity and applications of 3-Bromo-2,6-difluorophenol in various fields of research.
属性
IUPAC Name |
3-bromo-2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKSRTXLESCBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593199 | |
| Record name | 3-Bromo-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221220-99-1 | |
| Record name | 3-Bromo-2,6-difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221220-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,6-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)



![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)




